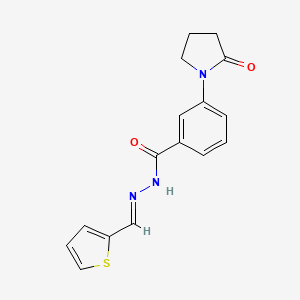

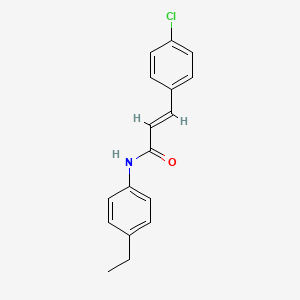

![molecular formula C20H29N3O3 B5505489 2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves strategic reactions that enable the formation of the spirocyclic framework. A notable method for synthesizing these compounds includes the Michael addition of lithium enolate to tetrasubstituted olefin acceptors, allowing for the introduction of various substituents into the spirocyclic system (Yang et al., 2008). Additionally, the intramolecular spirocyclization of pyridine substrates has been utilized, highlighting the versatility in creating the 3,9-diazaspiro[5.5]undecane scaffold (Parameswarappa & Pigge, 2011).

Aplicaciones Científicas De Investigación

Synthesis Techniques

The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the query compound, demonstrates the versatility of spirocyclic compounds. These derivatives are synthesized via intramolecular spirocyclization of substituted pyridines, highlighting a method for creating complex structures useful in drug design and materials science (Parameswarappa & Pigge, 2011).

Pharmacological Potential

Diazaspiro[5.5]undecanes show significant antihypertensive properties, suggesting potential for the development of new cardiovascular drugs. Specifically, derivatives have demonstrated effectiveness in lowering blood pressure, with their activity being attributed to mechanisms such as peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chemical Diversity and Applications

The flexibility in synthesizing diazaspiro[5.5]undecane derivatives is further exemplified by the creation of compounds with various substitutions, which could be tailored for specific biological activities or material properties. This adaptability underscores the potential of these compounds in a wide range of scientific applications, from medicinal chemistry to materials science (Ahmed et al., 2012).

Bioactivity and Synthesis

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds have been extensively reviewed, indicating their potential for treating various disorders, including obesity, pain, and cardiovascular diseases. This review highlights the compound's versatility and potential in developing new therapeutic agents (Blanco‐Ania et al., 2017).

Innovative Synthesis Methods

Recent advancements in synthesis methods for diazaspiro[5.5]undecane derivatives showcase the ongoing innovation in chemical synthesis. These methods enable the creation of complex and functionalized molecules, which could serve as key intermediates in the development of new drugs or materials (Aggarwal et al., 2014).

Propiedades

IUPAC Name |

2-butyl-8-[2-(2-oxopyridin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-2-3-11-22-15-20(10-8-18(22)25)9-6-13-23(16-20)19(26)14-21-12-5-4-7-17(21)24/h4-5,7,12H,2-3,6,8-11,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIGHUUAZPVKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2(CCCN(C2)C(=O)CN3C=CC=CC3=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

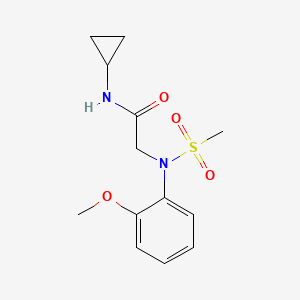

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

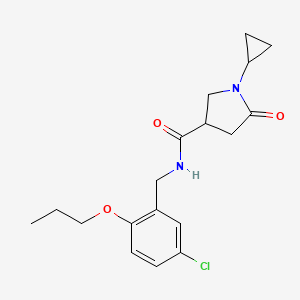

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)